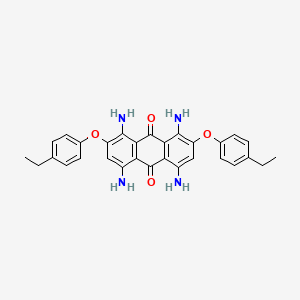
Sodium (2R)-2-(4-hydroxyphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium®-2-(4-hydroxyphenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoates It is characterized by the presence of a hydroxyphenoxy group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium®-2-(4-hydroxyphenoxy)propanoate typically involves the reaction of 4-hydroxyphenol with an appropriate propanoic acid derivative. One common method involves the esterification of 4-hydroxyphenol with 2-bromopropanoic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like phosphoric acid .
Industrial Production Methods
Industrial production of Sodium®-2-(4-hydroxyphenoxy)propanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, leading to higher yields and purity of the final product. The use of reverse-phase high-performance liquid chromatography (HPLC) can further purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium®-2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxyphenylpropanol.
Substitution: Formation of various substituted phenoxypropanoates.
Applications De Recherche Scientifique
Chemistry
In chemistry, Sodium®-2-(4-hydroxyphenoxy)propanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and resins .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding metabolic pathways involving phenolic compounds.
Medicine
Industry
Industrially, this compound is used in the production of specialty chemicals, including surfactants and emulsifiers. It is also employed in the formulation of certain types of coatings and adhesives .
Mécanisme D'action
The mechanism of action of Sodium®-2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxyphenoxyacetic acid
- 4-Hydroxyphenoxybutanoic acid
- 4-Hydroxyphenoxypropionic acid
Uniqueness
Sodium®-2-(4-hydroxyphenoxy)propanoate is unique due to its specific structural features, such as the presence of a sodium ion and the ®-configuration of the propanoate group. These features confer distinct chemical and biological properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
133647-88-8 |
|---|---|
Formule moléculaire |
C9H9NaO4 |
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
sodium;(2R)-2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C9H10O4.Na/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1/t6-;/m1./s1 |
Clé InChI |
WBSQFKXYQCXNGI-FYZOBXCZSA-M |
SMILES isomérique |
C[C@H](C(=O)[O-])OC1=CC=C(C=C1)O.[Na+] |
SMILES canonique |
CC(C(=O)[O-])OC1=CC=C(C=C1)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


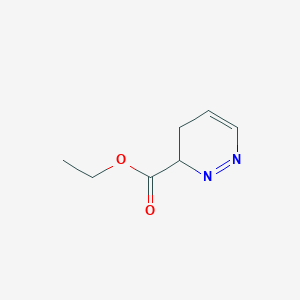

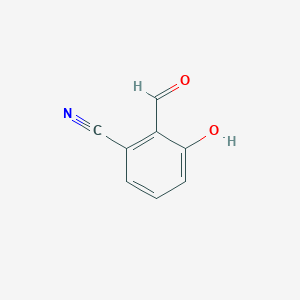
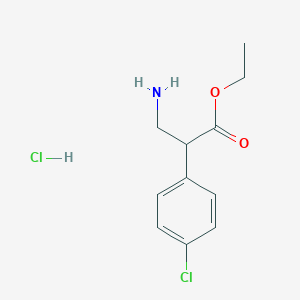

![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
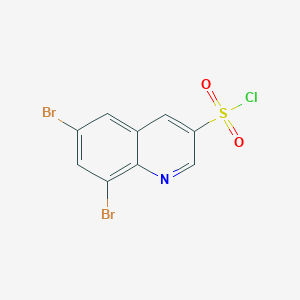
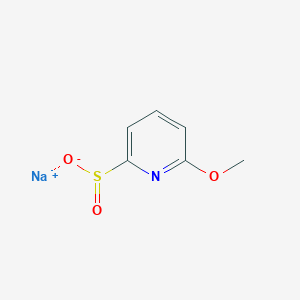
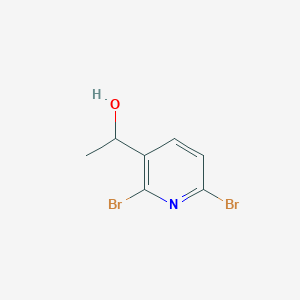
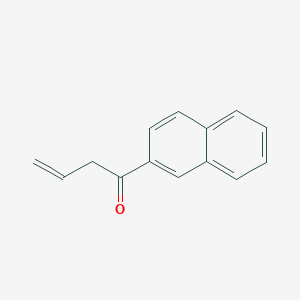
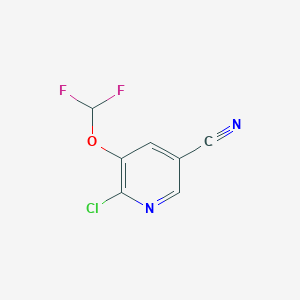
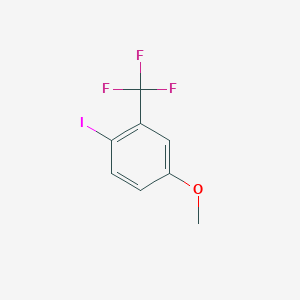
![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13123592.png)
